silane CAS No. 114764-26-0](/img/structure/B14305544.png)
[2-(Cyclohexanesulfonyl)ethyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexanesulfonyl)ethylsilane is an organosilicon compound that features a cyclohexanesulfonyl group attached to an ethyl chain, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)ethylsilane typically involves the reaction of cyclohexanesulfonyl chloride with an appropriate ethylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohexanesulfonyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexanesulfonyl)ethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(Cyclohexanesulfonyl)ethylsilane is used as a protecting group for alcohols and amines. It can also serve as a precursor for the synthesis of more complex organosilicon compounds.
Biology
The compound’s ability to modify biological molecules makes it useful in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules.
Medicine
In medicinal chemistry, 2-(Cyclohexanesulfonyl)ethylsilane is explored for its potential to enhance the pharmacokinetic properties of drug candidates by improving their stability and bioavailability.
Industry
In the materials science industry, the compound is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Wirkmechanismus
The mechanism by which 2-(Cyclohexanesulfonyl)ethylsilane exerts its effects involves the interaction of the sulfonyl and silyl groups with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can form covalent bonds with nucleophiles. These interactions can alter the chemical and physical properties of the target molecules, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Cyclohexanesulfonyl)ethyl]dimethylsilane
- [2-(Cyclohexanesulfonyl)ethyl]methyldisilane
- [2-(Cyclohexanesulfonyl)ethyl]trimethylgermane
Uniqueness
Compared to similar compounds, 2-(Cyclohexanesulfonyl)ethylsilane offers a unique combination of stability and reactivity. The presence of the trimethylsilyl group provides steric protection, while the cyclohexanesulfonyl group offers versatile reactivity. This makes it a valuable tool in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
114764-26-0 |
|---|---|
Molekularformel |
C11H24O2SSi |
Molekulargewicht |
248.46 g/mol |
IUPAC-Name |
2-cyclohexylsulfonylethyl(trimethyl)silane |
InChI |
InChI=1S/C11H24O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
WUNSVFOFVNIYDS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCS(=O)(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


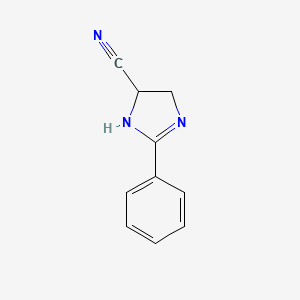
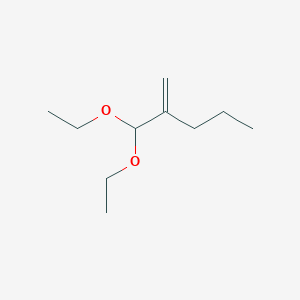
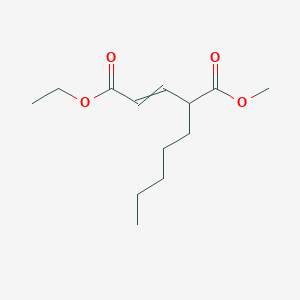

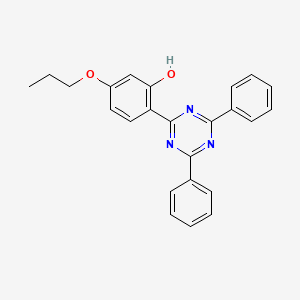
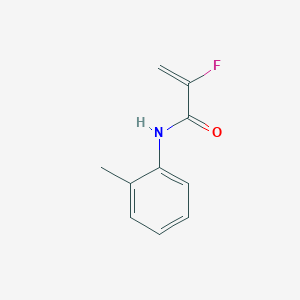
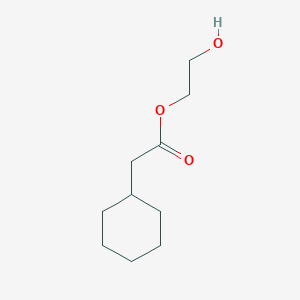
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
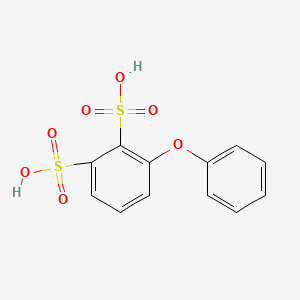

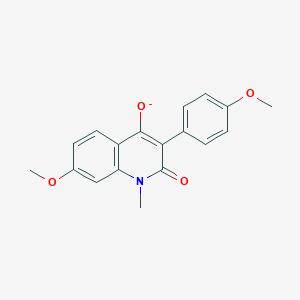
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)


